molecular formula C17H19N5O3S2 B2459331 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034604-95-8

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No. B2459331
CAS RN: 2034604-95-8
M. Wt: 405.49
InChI Key: XRGKPBHFKSCCIE-UHFFFAOYSA-N
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N5O3S2 and its molecular weight is 405.49. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Alafeefy et al. (2015) explored benzenesulfonamides with attached aroylhydrazone, piperidinyl, and other moieties for inhibiting carbonic anhydrases (CAs), crucial enzymes in various physiological processes. The compounds exhibited potent inhibition against human carbonic anhydrase isozymes, particularly hCA II and transmembrane tumor-associated isoforms hCA IX and XII, highlighting their potential in designing inhibitors for therapeutic applications related to tumor growth and metastasis Alafeefy et al., 2015.

Photosensitizers for Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, characterized by their good fluorescence properties and high singlet oxygen quantum yield, were proposed as Type II photosensitizers for cancer treatment in photodynamic therapy. Their study underscores the potential of benzenesulfonamide derivatives in developing novel therapeutic agents for combating cancer Pişkin et al., 2020.

Anticancer Activity

Karakuş et al. (2018) prepared derivatives of benzenesulfonamide and evaluated their anticancer activity against human colorectal and cervix carcinoma cell lines. One compound, in particular, demonstrated marked anticancer activity, suggesting that these derivatives could be promising candidates for developing new anticancer drugs. The study not only highlights their potential in cancer therapy but also emphasizes the importance of ADMET studies in the drug development process Karakuş et al., 2018.

Enzyme Inhibition for Disease Treatment

Lolak et al. (2020) investigated benzenesulfonamides incorporating 1,3,5-triazine motifs for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, associated with Alzheimer's and Parkinson's diseases. Their findings demonstrate the compounds' potential in developing treatments for neurodegenerative and pigmentation disorders, showcasing the versatility of benzenesulfonamide derivatives in addressing a range of diseases Lolak et al., 2020.

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S2/c1-12-19-16(11-25-12)13-2-4-15(5-3-13)27(23,24)21-14-6-8-22(9-7-14)17-10-18-26-20-17/h2-5,10-11,14,21H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGKPBHFKSCCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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